Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate
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Overview
Description
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve multicomponent reactions that adhere to green chemistry principles, ensuring environmental safety and efficiency .
Chemical Reactions Analysis
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. The thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The compound’s ability to form stable complexes with biological molecules is crucial for its biological activity.
Comparison with Similar Compounds
Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and antitumor properties.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
2,4-Disubstituted thiazoles: These compounds are multitargeted bioactive molecules with various therapeutic applications.
Properties
Molecular Formula |
C10H13N5S3 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[bis(methylsulfanyl)methylideneamino]-N,N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H13N5S3/c1-15(2)8-11-5-6-7(13-8)18-9(12-6)14-10(16-3)17-4/h5H,1-4H3 |
InChI Key |
YJOBZEMOBFJWDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2C(=N1)SC(=N2)N=C(SC)SC |
Origin of Product |
United States |
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